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molecular formula C6H3ClN2 B015408 5-Chloro-2-cyanopyridine CAS No. 89809-64-3

5-Chloro-2-cyanopyridine

Cat. No. B015408
M. Wt: 138.55 g/mol
InChI Key: WTHODOKFSYPTKA-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

A mixture of 5-Chloro-2-cyanopyridine (1.5 g, 10.8 mmol) and 10% Pd/C (0.4 g) in EtOH (40 mL) and conc HCl (1.2 mL) is shaken under a H2-atmosphere (1 bar). After 2 h, the reaction mixture is filtered through Celite and carefully washed with THF. Concentration in vacuo and silica gel flash chromatography of the residue affords the title compound as a white solid; ES-MS: M+H=143.0: CtRet=3.33.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1>CCO.Cl.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][NH2:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.2 mL
Type
solvent
Smiles
Cl
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
is shaken under a H2-atmosphere (1 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through Celite
WASH
Type
WASH
Details
carefully washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo and silica gel flash chromatography of the residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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